

# Comparative Efficacy of HTL22562 and Other Gepants: A Guide for Researchers

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Compound of Interest		
Compound Name:	HTL22562	
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational Calcitonin Gene-Related Peptide (CGRP) receptor antagonist **HTL22562** with other approved gepants for the treatment of migraine. This document summarizes available data, details experimental methodologies, and visualizes key pathways and processes to support further research and development in this therapeutic area.

#### **Overview of HTL22562 and Comparator Gepants**

**HTL22562** is a potent, subcutaneously administered small molecule CGRP receptor antagonist that was under development for the acute treatment of migraine.[1] It was designed using structure-based drug design with the intention of offering a non-oral treatment option, potentially mitigating the risk of liver toxicity associated with some earlier oral CGRP antagonists.[1][2] However, the clinical development of **HTL22562** was discontinued during Phase 1 trials.[3]

This guide compares the available information on **HTL22562** with the established efficacy and safety profiles of four approved gepants:

- Ubrogepant (Ubrelvy®): An oral gepant for the acute treatment of migraine.
- Rimegepant (Nurtec® ODT): An orally disintegrating tablet for both acute and preventive treatment of migraine.
- Atogepant (Qulipta®): An oral gepant for the preventive treatment of migraine.



• Zavegepant (Zavzpret®): An intranasal gepant for the acute treatment of migraine.

## **Comparative Data**

Due to the discontinuation of **HTL22562** in Phase 1, no clinical efficacy data is available. The following tables summarize the key efficacy and safety findings from the pivotal Phase 3 trials of the approved gepants.

**Table 1: Efficacy of Gepants for the Acute Treatment of** 

<u>Migraine</u>

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Drug (Trial)	Dose	Pain Freedom at 2 Hours	Freedom from Most Bothersome Symptom at 2 Hours
Ubrogepant (ACHIEVE I)[3][4]	50 mg	19.2% (vs. 11.8% placebo)	38.6% (vs. 27.8% placebo)
100 mg	21.2% (vs. 11.8% placebo)	37.7% (vs. 27.8% placebo)	
Rimegepant (Study 303)[5]	75 mg ODT	21.2% (vs. 10.9% placebo)	35.1% (vs. 26.8% placebo)
Zavegepant (NCT04571060)[6]	10 mg Nasal Spray	24% (vs. 15% placebo)	40% (vs. 31% placebo)

# Table 2: Efficacy of Gepants for the Preventive Treatment of Migraine



Drug (Trial)	Dose	Change from Baseline in Mean Monthly Migraine Days (MMDs)
Rimegepant	75 mg every other day	-4.3 days (vs3.5 days placebo)
Atogepant (ADVANCE)[7]	10 mg once daily	-3.7 days (vs2.5 days placebo)
30 mg once daily	-3.9 days (vs2.5 days placebo)	
60 mg once daily	-4.2 days (vs2.5 days placebo)	

**Table 3: Common Adverse Events of Approved Gepants** 

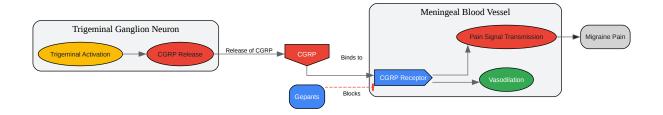
(Incidence > 2% and greater than placebo)

Drug	Common Adverse Events
Ubrogepant	Nausea, somnolence, dry mouth
Rimegepant	Nausea
Atogepant	Constipation, nausea, fatigue
Zavegepant	Dysgeusia (altered taste), nasal discomfort, nausea

# Signaling Pathways and Experimental Workflows CGRP Signaling Pathway in Migraine

The following diagram illustrates the role of CGRP in migraine pathophysiology and the mechanism of action of gepants.





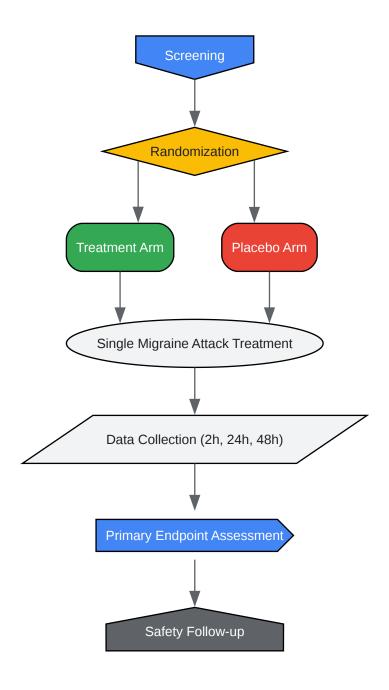
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Caption: CGRP signaling pathway in migraine and the antagonistic action of gepants.

# Typical Clinical Trial Workflow for Acute Migraine Treatment

The diagram below outlines a typical workflow for a Phase 3 clinical trial evaluating an acute treatment for migraine.





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Caption: A simplified workflow of a Phase 3 clinical trial for acute migraine therapies.

## **Experimental Protocols**

The following are summaries of the methodologies used in the pivotal Phase 3 trials of the approved gepants.

### Ubrogepant (ACHIEVE I Trial - NCT02828020)[8]



- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Participants: Adults with a history of migraine (with or without aura) for at least one year, experiencing 2 to 8 moderate to severe migraine attacks per month.
- Intervention: Participants were randomized (1:1:1) to receive ubrogepant 50 mg, ubrogepant 100 mg, or placebo to treat a single migraine attack of moderate to severe intensity.
- Primary Endpoints:
  - Pain freedom at 2 hours post-dose (defined as a reduction of moderate or severe headache pain to no pain).
  - Absence of the most bothersome symptom (photophobia, phonophobia, or nausea) at 2 hours post-dose.
- Data Collection: Patient-reported outcomes were collected via an electronic diary.

#### Rimegepant (Study 303 - NCT03461757)[2]

- Study Design: A Phase 3, double-blind, randomized, placebo-controlled safety and efficacy trial.
- Participants: Adults with a history of migraine (with or without aura).
- Intervention: Participants were randomized to receive rimegepant 75 mg orally disintegrating tablet (ODT) or a matching placebo to treat a single migraine attack of moderate to severe intensity.
- Primary Endpoints:
  - Pain freedom at 2 hours post-dose.
  - Freedom from the most bothersome symptom at 2 hours post-dose.
- Data Collection: Efficacy and safety data were captured using an electronic diary.



#### Atogepant (ADVANCE Trial - NCT03777059)[9]

- Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
- Participants: Adults with 4 to 14 migraine days per month.
- Intervention: Participants were randomized (1:1:1:1) to receive atogepant 10 mg, 30 mg, 60 mg, or placebo once daily for 12 weeks.
- Primary Endpoint: Change from baseline in the mean number of monthly migraine days over the 12-week treatment period.
- Data Collection: Daily electronic diary entries to record headache information and acute medication use.

#### Zavegepant (NCT04571060)[1]

- Study Design: A Phase 3, double-blind, randomized, placebo-controlled trial.
- Participants: Adults with a history of 2 to 8 moderate or severe monthly migraine attacks.
- Intervention: Participants self-administered a single dose of zavegepant 10 mg nasal spray or a matching placebo to treat one migraine attack of moderate or severe pain intensity.
- Primary Endpoints:
  - Pain freedom at 2 hours post-dose.
  - Freedom from the most bothersome symptom at 2 hours post-dose.
- Data Collection: Outcomes were assessed via an electronic clinical outcome assessment (eCOA) handheld device.

#### **Discussion and Future Directions**

While **HTL22562** showed promise as a non-oral CGRP receptor antagonist, its discontinuation in Phase 1 development means that a direct efficacy comparison with approved gepants is not possible. The rationale for its discontinuation has not been publicly disclosed but could be due



to a variety of factors including pharmacokinetic properties, safety signals, or strategic portfolio decisions by the developing companies.

The approved gepants—ubrogepant, rimegepant, atogepant, and zavegepant—have demonstrated statistically significant efficacy and acceptable safety profiles in large-scale clinical trials for the acute and/or preventive treatment of migraine. They represent a significant advancement in migraine therapeutics, offering a targeted mechanism of action.

Future research in the field of gepants may focus on:

- Head-to-head comparative efficacy trials to better understand the relative performance of different gepants.
- Long-term safety and tolerability studies to further establish the safety profile with chronic
  use.
- Development of novel formulations and delivery systems to improve patient convenience and speed of onset.
- Investigation of gepants in specific patient populations, such as those with cardiovascular comorbidities or those who have failed multiple other preventive treatments.

This guide provides a snapshot of the current landscape of gepant development. As new data emerges, a continual reassessment of the comparative efficacy and safety of these agents will be crucial for optimizing migraine treatment strategies.

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